molecular formula C68H117N17O14 B3182025 Temporin A CAS No. 188713-69-1

Temporin A

Cat. No. B3182025
CAS RN: 188713-69-1
M. Wt: 1396.8 g/mol
InChI Key: NMMAFNVBUDEZDD-VMMPLCMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Temporins are short peptides secreted by frogs worldwide. These bioactive compounds exhibit potent antimicrobial activity , primarily against Gram-positive bacteria, including resistant strains. Beyond their antimicrobial role, recent studies suggest additional applications, such as anticancer and antiviral effects .

3.

Molecular Structure Analysis

Temporin A’s molecular structure is crucial for understanding its function. Structural studies reveal that it adopts an α-helix conformation , with residues 3 to 8 forming the helical segment. Notably, Phe 3, Leu 4, and Phe 8 interact with the surface of cell membranes or micelles .

Scientific Research Applications

Prophylactic Agent Against Infections

  • Vascular Graft Infection Prophylaxis: Temporin A has shown efficacy as a prophylactic agent against vascular graft infections caused by both methicillin sodium-susceptible and methicillin sodium-resistant Staphylococcus epidermidis in a rat model. This suggests its potential use in preventing direct graft contamination when used in combination with vancomycin hydrochloride (Ghiselli et al., 2002).

Antimicrobial Activities

  • Broad Spectrum Antibiotic Activities: this compound exhibits variable antibiotic activities against a wide range of microorganisms, including methicillin-sensitive and -resistant Staphylococcus aureus as well as vancomycin-resistant Enterococcus faecium strains. Modifications in its structure have been shown to enhance its antibacterial activity (Wade et al., 2000).

Anti-Viral Properties

  • Anti-Herpes Simplex Virus Activity: this compound has been evaluated for its anti-herpes simplex virus type 1 (HSV-1) activity, demonstrating significant inhibition of the virus in human primary keratinocytes. This adds to the growing evidence of the antiviral potential of this compound, offering perspectives for new anti-HSV-1 therapies (Roy et al., 2019).

Synergistic Antibacterial and Anti-Inflammatory Activity

  • Combination Therapy with Temporin B: this compound, when combined with a synthetic temporin B analogue, has shown synergistic antimicrobial and anti-inflammatory activity in vivo against both gram-positive and gram-negative bacteria. This suggests a potential for combined temporin therapies in treating bacterial infections (Capparelli et al., 2009).

Effects on Membrane Permeabilization

  • Cytotoxic and Antibacterial Activities: this compound has been studied for its effects on membrane permeabilization in lipid vesicles, showing significant activities against human erythrocytes, bacterial, and fungal strains. Its interaction with liposomes suggests its potential as a candidate for drug development (Rinaldi et al., 2002).

Structure-Activity Relationships

  • Impact of Structural Modifications: Research into the structure-activity relationships of this compound has shown that the α-helix content of its analogues correlates with their hemolytic activity, but not with antimicrobial activity. This indicates that minor modifications in its structure can have significant impacts on its biological properties (Mangoni et al., 2011).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H117N17O14/c1-15-41(13)55(84-62(94)48(30-38(7)8)78-63(95)51-25-21-27-85(51)67(99)49(31-39(9)10)80-58(90)44(69)32-43-22-18-17-19-23-43)64(96)75-33-52(87)76-45(24-20-26-73-68(71)72)60(92)83-54(40(11)12)65(97)79-47(29-37(5)6)61(93)81-50(35-86)59(91)74-34-53(88)82-56(42(14)16-2)66(98)77-46(57(70)89)28-36(3)4/h17-19,22-23,36-42,44-51,54-56,86H,15-16,20-21,24-35,69H2,1-14H3,(H2,70,89)(H,74,91)(H,75,96)(H,76,87)(H,77,98)(H,78,95)(H,79,97)(H,80,90)(H,81,93)(H,82,88)(H,83,92)(H,84,94)(H4,71,72,73)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMAFNVBUDEZDD-VMMPLCMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H117N17O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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